molecular formula C8H13F3N2 B1465359 2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1479266-08-4

2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1465359
CAS No.: 1479266-08-4
M. Wt: 194.2 g/mol
InChI Key: PZGIVVFNSCCVNZ-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole is a fluorinated organic compound known for its unique structural and chemical properties. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions, which can affect enzyme binding and activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity by altering the enzyme’s conformation and substrate affinity . Additionally, this compound can form complexes with proteins such as albumin, affecting its distribution and bioavailability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins and receptors. For example, it has been observed to inhibit the activity of protein kinase C, leading to alterations in downstream signaling cascades . Furthermore, this compound can impact gene expression by interacting with transcription factors and modifying their binding to DNA . This can result in changes in the expression levels of genes involved in cellular metabolism, proliferation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active site or allosteric sites of enzymes. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels . Additionally, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exert beneficial effects, such as enhancing cognitive function by inhibiting acetylcholinesterase activity . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic products can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the cell . Additionally, the compound can affect the activity of enzymes involved in phase II metabolic reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound and its metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and organic cation transporters, facilitating its uptake and distribution in various tissues . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific subcellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole typically involves the cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with maleimides. This reaction is highly efficient and practical, yielding the desired product with excellent stereoselectivity under mild conditions . Another method involves the use of 2,2,2-trifluoroethanol as a solvent to control nucleophilic peptide arylation, which significantly improves nucleophile-selectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of scalable synthetic routes involving trifluoroethylation and cycloaddition reactions is likely. These methods ensure high yields and purity, making the compound suitable for large-scale applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole stands out due to its unique structural framework and the presence of the trifluoroethyl group, which imparts significant stability and reactivity. This makes it a valuable compound in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and the development of new drug candidates .

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGIVVFNSCCVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole
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2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole
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2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole

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